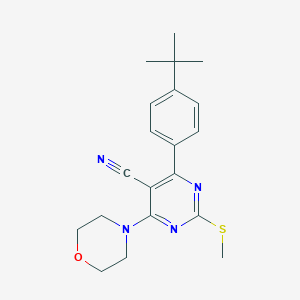![molecular formula C22H33N3O B256252 3-{[Cyclohexyl(methyl)amino]methyl}-6-(diethylamino)-2-methyl-4-quinolinol](/img/structure/B256252.png)
3-{[Cyclohexyl(methyl)amino]methyl}-6-(diethylamino)-2-methyl-4-quinolinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[Cyclohexyl(methyl)amino]methyl}-6-(diethylamino)-2-methyl-4-quinolinol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CX-5461 and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
CX-5461 selectively inhibits RNA polymerase I by binding to the DNA template and preventing the elongation of RNA chains. This inhibition leads to nucleolar stress, which activates the p53 pathway. The activation of the p53 pathway results in cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
CX-5461 has been found to have selective toxicity towards cancer cells, with minimal effects on normal cells. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, ovarian, and pancreatic cancer. CX-5461 has also been found to sensitize cancer cells to DNA-damaging agents, such as cisplatin and doxorubicin.
実験室実験の利点と制限
CX-5461 has several advantages for lab experiments. It has shown selective toxicity towards cancer cells, making it a promising candidate for cancer therapy. It has also been found to sensitize cancer cells to DNA-damaging agents, which could enhance the efficacy of combination therapy. However, CX-5461 has some limitations for lab experiments. It has a short half-life, which could limit its efficacy in vivo. It also has poor solubility in water, which could affect its bioavailability.
将来の方向性
There are several future directions for CX-5461 research. One direction is to evaluate its efficacy in combination therapy with other DNA-damaging agents. Another direction is to investigate its potential applications in other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to optimize its pharmacokinetics and improve its bioavailability.
Conclusion:
In conclusion, CX-5461 is a promising compound that has shown selective toxicity towards cancer cells and has potential applications in cancer therapy. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand its potential applications and optimize its efficacy.
合成法
The synthesis of CX-5461 involves the reaction of 6-chloro-2-methyl-4-quinolinol with cyclohexylmethylamine and diethylamine. The reaction is catalyzed by palladium on carbon and carried out in anhydrous ethanol. The yield of CX-5461 is approximately 60%, and the compound can be purified by recrystallization from ethanol.
科学的研究の応用
CX-5461 has been extensively studied for its potential applications in cancer therapy. It has been found to selectively inhibit RNA polymerase I, which is responsible for the synthesis of ribosomal RNA. This inhibition leads to nucleolar stress and activation of the p53 pathway, resulting in cell cycle arrest and apoptosis in cancer cells. CX-5461 has shown promising results in preclinical studies, and clinical trials are currently underway to evaluate its efficacy in cancer therapy.
特性
製品名 |
3-{[Cyclohexyl(methyl)amino]methyl}-6-(diethylamino)-2-methyl-4-quinolinol |
|---|---|
分子式 |
C22H33N3O |
分子量 |
355.5 g/mol |
IUPAC名 |
3-[[cyclohexyl(methyl)amino]methyl]-6-(diethylamino)-2-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C22H33N3O/c1-5-25(6-2)18-12-13-21-19(14-18)22(26)20(16(3)23-21)15-24(4)17-10-8-7-9-11-17/h12-14,17H,5-11,15H2,1-4H3,(H,23,26) |
InChIキー |
UCQKIGDEXNPYEK-UHFFFAOYSA-N |
異性体SMILES |
CCN(CC)C1=CC2=C(C(=C(N=C2C=C1)C)CN(C)C3CCCCC3)O |
SMILES |
CCN(CC)C1=CC2=C(C=C1)NC(=C(C2=O)CN(C)C3CCCCC3)C |
正規SMILES |
CCN(CC)C1=CC2=C(C=C1)NC(=C(C2=O)CN(C)C3CCCCC3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Isobutyl-5-{[2-(4-methoxyphenyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B256173.png)


![4-{2-[1-(2-Propoxybenzoyl)piperidin-2-yl]ethyl}morpholine](/img/structure/B256178.png)

![N-[(1-morpholin-4-ylcyclohexyl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B256182.png)
![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide](/img/structure/B256183.png)

![N-[4-(3-oxo-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]tetrahydrofuran-2-carboxamide](/img/structure/B256192.png)

![2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B256202.png)
![6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B256208.png)